3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
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Overview
Description
3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a bromine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves multiple steps, starting with the bromination of a suitable precursor. The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Deprotection Reactions: Piperidine or other bases are used to remove the Fmoc group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions yield substituted benzoic acid derivatives.
Scientific Research Applications
3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Employed in the synthesis of peptides and other biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Compounds like Fmoc-alanine and Fmoc-lysine are similar in structure and function.
Brominated benzoic acids: Compounds such as 3-bromo-4-methylbenzoic acid share the bromine substitution on the benzoic acid ring.
Uniqueness
3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to the combination of the bromine atom and the Fmoc-protected amine on the benzoic acid scaffold. This combination allows for versatile chemical modifications and applications in various fields of research.
Properties
CAS No. |
1536367-22-2 |
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Molecular Formula |
C22H16BrNO4 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
3-bromo-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H16BrNO4/c23-14-9-13(21(25)26)10-15(11-14)24-22(27)28-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12H2,(H,24,27)(H,25,26) |
InChI Key |
SQCXEGVHJHUWTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
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